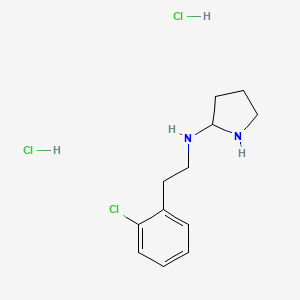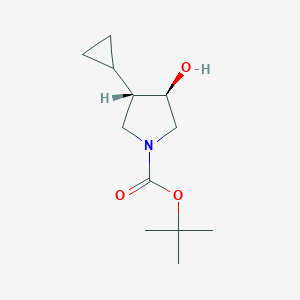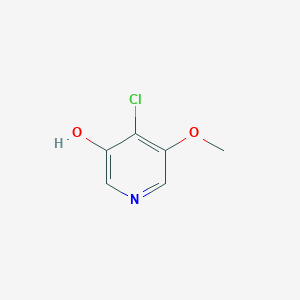
4-(2,6-Difluoro-4-methylbenzoyl)-1H-pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,6-Difluoro-4-methylbenzoyl)-1H-pyrrole-2-carboxylic acid is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a difluoromethylbenzoyl group attached to a pyrrole ring, which is further substituted with a carboxylic acid group. The presence of fluorine atoms in the benzoyl group imparts distinct chemical reactivity and stability to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Difluoro-4-methylbenzoyl)-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of 2,6-difluoro-4-methylbenzoic acid from 2,6-difluoro-4-methylbenzaldehyde . This intermediate is then subjected to a Friedel-Crafts acylation reaction with pyrrole to form the desired product. The reaction conditions often involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane (CH2Cl2).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Difluoro-4-methylbenzoyl)-1H-pyrrole-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
4-(2,6-Difluoro-4-methylbenzoyl)-1H-pyrrole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2,6-Difluoro-4-methylbenzoyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of key signaling molecules and modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluoro-4-methylbenzoic acid
- 2,6-Difluoro-4-methylbenzoyl chloride
- 2,6-Difluoro-4-methylbenzenesulfonyl chloride
Uniqueness
4-(2,6-Difluoro-4-methylbenzoyl)-1H-pyrrole-2-carboxylic acid stands out due to its unique combination of a difluoromethylbenzoyl group and a pyrrole ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.
Properties
CAS No. |
1201597-21-8 |
|---|---|
Molecular Formula |
C13H9F2NO3 |
Molecular Weight |
265.21 g/mol |
IUPAC Name |
4-(2,6-difluoro-4-methylbenzoyl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C13H9F2NO3/c1-6-2-8(14)11(9(15)3-6)12(17)7-4-10(13(18)19)16-5-7/h2-5,16H,1H3,(H,18,19) |
InChI Key |
QMGWCQVMDZRXJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)C(=O)C2=CNC(=C2)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Methyl-3-(methylthio)-4-(4-nitrophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11810147.png)




![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]propanamide](/img/structure/B11810164.png)



